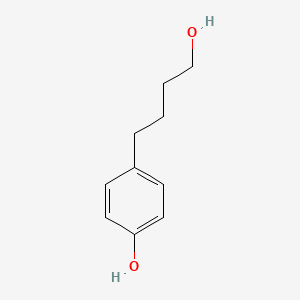

4-(4-Hydroxybutyl)phenol

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxybutyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a butyl chain precursor. One common method is the reaction of 4-chlorophenol with 4-bromobutanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Hydroxybutyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(4-oxobutyl)phenol.

Reduction: The phenolic group can be reduced to form 4-(4-hydroxybutyl)cyclohexanol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: 4-(4-oxobutyl)phenol

Reduction: 4-(4-hydroxybutyl)cyclohexanol

Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

4-(4-Hydroxybutyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic properties, including its role as an antioxidant.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybutyl)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions. The hydroxyl group on the phenol ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, phenolic compounds can modulate cell signaling pathways and gene expression, contributing to their biological effects .

Comparison with Similar Compounds

- 4-Hydroxyphenylbutyric acid

- 4-Hydroxybenzyl alcohol

- 4-Hydroxyphenylacetic acid

Comparison: 4-(4-Hydroxybutyl)phenol is unique due to the presence of a butyl chain with a terminal hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its phenolic structure also enhances its antioxidant potential compared to compounds lacking the phenolic hydroxyl group .

Biological Activity

4-(4-Hydroxybutyl)phenol, also known as 4-(4-hydroxyphenyl)-2-butanol, is an organic compound with the formula C10H14O2. It has garnered attention due to its potential biological activities, including antioxidant properties and effects on melanin biosynthesis. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and safety profiles.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

- CAS Number : 13392513

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. The compound has been evaluated using various assays to determine its capacity to scavenge free radicals.

| Assay Type | IC50 Value (µM) | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | 25.3 | Ascorbic Acid |

| ABTS Scavenging | 18.7 | Trolox |

| Ferric Reducing Power | 12.5 | Trolox |

These results suggest that this compound may serve as a potent antioxidant agent, potentially useful in preventing oxidative stress-related diseases .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for managing hyperpigmentation disorders. Research indicates that this compound can inhibit tyrosinase activity effectively.

- IC50 Value : 15 μM (compared to a standard inhibitor with an IC50 of 20 μM).

- Mechanism : The compound acts by chelating copper ions at the active site of the enzyme, thereby reducing its activity .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on various cell lines have shown that while the compound exhibits biological activity, it does not induce significant cytotoxic effects at therapeutic concentrations.

- Cell Lines Tested : B16F10 (melanoma), MCF-7 (breast cancer), and normal human dermal fibroblasts.

- Results : No significant cell death was observed at concentrations up to 100 µM after 24 hours of exposure .

Case Studies

-

Melanin Biosynthesis Regulation

A study explored the effects of this compound on melanin production in B16F10 cells. The results demonstrated a dose-dependent decrease in melanin content, suggesting potential use in treating conditions like melasma and age spots . -

Skin Irritation and Sensitization

Evaluations conducted using animal models indicated that topical application of the compound did not result in significant skin irritation or sensitization, making it a candidate for cosmetic formulations .

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Key findings include:

Properties

IUPAC Name |

4-(4-hydroxybutyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,11-12H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEDBUUPMLVCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.